molecular formula C21H20N2O3 B2687935 N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 951948-35-9

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2687935
CAS No.: 951948-35-9
M. Wt: 348.402
InChI Key: XPHDYYGBODTRGV-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that combines structural elements from indole and benzofuran. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while benzofuran consists of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects due to the presence of the indole and benzofuran moieties.

Medicine

In medicine, this compound is of interest for its potential pharmacological properties. It may act on various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Benzofuran Derivative: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Coupling Reaction: The final step involves coupling the indole derivative with the benzofuran derivative. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole and benzofuran derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the benzofuran ring.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a benzofuran ring.

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the specific combination of indole and benzofuran moieties. This combination allows for unique interactions with biological targets and provides a distinct set of chemical properties that can be exploited in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-13(10-15-12-22-17-8-4-3-7-16(15)17)23-21(24)19-11-14-6-5-9-18(25-2)20(14)26-19/h3-9,11-13,22H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDYYGBODTRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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